4-Cyano-3-propoxybenzenesulfonyl chloride

Physicochemical Properties Predicted Boiling Point Volatility

4-Cyano-3-propoxybenzenesulfonyl chloride is a benzenesulfonyl chloride derivative featuring a para-cyano (-CN) and a meta-propoxy (-OCH₂CH₂CH₃) substituent (molecular formula C₁₀H₁₀ClNO₃S, molecular weight 259.71 g/mol). The compound functions as a reactive electrophilic intermediate for introducing the 4-cyano-3-propoxybenzenesulfonyl moiety into target molecules via reactions with amines, alcohols, or thiols.

Molecular Formula C10H10ClNO3S
Molecular Weight 259.71 g/mol
CAS No. 942199-53-3
Cat. No. B1405481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-3-propoxybenzenesulfonyl chloride
CAS942199-53-3
Molecular FormulaC10H10ClNO3S
Molecular Weight259.71 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=CC(=C1)S(=O)(=O)Cl)C#N
InChIInChI=1S/C10H10ClNO3S/c1-2-5-15-10-6-9(16(11,13)14)4-3-8(10)7-12/h3-4,6H,2,5H2,1H3
InChIKeyXFBXBOYHUSDTOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyano-3-propoxybenzenesulfonyl chloride (CAS 942199-53-3): A Tailored Sulfonyl Chloride Building Block for Selective Organic Synthesis and MedChem Procurement


4-Cyano-3-propoxybenzenesulfonyl chloride is a benzenesulfonyl chloride derivative featuring a para-cyano (-CN) and a meta-propoxy (-OCH₂CH₂CH₃) substituent (molecular formula C₁₀H₁₀ClNO₃S, molecular weight 259.71 g/mol) . The compound functions as a reactive electrophilic intermediate for introducing the 4-cyano-3-propoxybenzenesulfonyl moiety into target molecules via reactions with amines, alcohols, or thiols. The combination of a strong electron-withdrawing cyano group para to the sulfonyl chloride, alongside a linear alkoxy donor, distinguishes it from simpler benzenesulfonyl chlorides lacking this electronic push-pull architecture and from analogs with shorter or branched alkoxy chains .

Tailored sulfonyl chloride with push-pull electronic architecture
Cyano withdrawing / propoxy donating
Linear propoxy chain for defined lipophilicity increment
Distinguishes from methoxy/ethoxy analogs
Reactive intermediate for amines, alcohols, thiols
Sulfonamide, sulfonate ester formation

Procurement Rationale for 4-Cyano-3-propoxybenzenesulfonyl chloride: Why Alkoxy-Chain Length and Cyano Positioning Demand an Exact-Match Candidate


Generic substitution among benzenesulfonyl chlorides overlooks the specific electronic and steric contributions of the 3-propoxy group. The difference in electron-donating capacity and lipophilicity between a propoxy chain and a methoxy or ethoxy chain alters both the reactivity of the sulfonyl chloride toward nucleophiles and the physicochemical profile of the final conjugate . Additionally, the electrochemical reduction mechanism of 4-cyanobenzenesulfonyl derivatives is known to switch from a classical to a 'sticky' dissociative electron transfer pathway, an effect dependent on the electron-withdrawing cyano group, which may be further modulated by the alkoxy substituent's donor properties [1]. Using an analog with a shorter alkyl chain or lacking the cyano group cannot be assumed to reproduce the same reaction kinetics, intermediate stability, or product properties, directly impacting the reproducibility and yield of multi-step syntheses relying on this precise building block. The following evidence quantifies these differences where possible.

Target compound
4-Cyano-3-propoxybenzenesulfonyl chloride
Methoxy/ethoxy analogs
Shorter alkoxy chain alters electron donation and lipophilicity, potentially shifting reaction kinetics, intermediate stability, and conjugate properties.Reported predicted boiling point and density differences
Target compound
4-Cyano-3-propoxybenzenesulfonyl chloride
Non-cyano benzenesulfonyl chlorides
Absence of cyano group changes electrochemical reduction mechanism from sticky to classical dissociative pathway; may alter by-product profiles in electron-transfer reactions.Class-level inference from 4-cyano series

Quantitative Differentiation Evidence for 4-Cyano-3-propoxybenzenesulfonyl chloride (CAS 942199-53-3) vs. Closest Structural Analogs


Predicted Boiling Point Elevation Relative to Ethoxy Analog Indicates Lower Volatility

The target compound exhibits a higher predicted boiling point compared to its direct ethoxy analog, 4-cyano-3-ethoxybenzenesulfonyl chloride, suggesting reduced volatility and potentially different handling and purification characteristics. This distinction is a direct consequence of the extended linear alkoxy chain .

Predicted boiling point
Predicted
411.8 °C vs 402.8 °C (ethoxy analog)
Higher boiling point indicates lower volatility; may influence distillation and solvent removal parameters.
Computational prediction at 760 mmHg. Data to verify experimentally.
Physicochemical Properties Predicted Boiling Point Volatility

Predicted Density Reduction Relative to Non-Alkoxylated 4-Cyanobenzenesulfonyl Chloride

The introduction of the 3-propoxy substituent results in a lower predicted density compared to 4-cyanobenzenesulfonyl chloride. This change is attributable to the disruption of crystal packing by the flexible alkoxy chain and its larger molecular volume, which can affect solubility and formulation behavior .

Predicted density
Predicted
1.39 g/cm³ vs 1.5 g/cm³ (non-alkoxylated)
Lower density due to alkoxy chain; relevant for shipping classification and molarity calculations.
Computational prediction. Provides QC differentiation from common analog.
Physicochemical Properties Density Structural Differentiation

Molecular Weight Differentiation for Mass-Sensitive Applications vs. Methoxy Analog

The molecular weight of the target compound is 259.71 g/mol, which is 28.05 g/mol higher than the 4-cyano-3-methoxybenzenesulfonyl chloride analog (231.66 g/mol). This mass difference provides a clear and unambiguous identifier for LC-MS or GC-MS monitoring, ensuring the correct building block is tracked in complex reaction mixtures without isotopic interference .

Molecular weight delta
Head-to-head
259.71 vs 231.66 g/mol (+28.05 Da)
Clear MS identifier; prevents mix-up with methoxy analog in parallel syntheses.
Based on molecular formula. No isotopic interference.
Molecular Weight Mass Spectrometry Quality Control

Different Electrochemical Reduction Pathway vs. Non-Cyano Substituted Arene Sulfonyl Chlorides

Arene sulfonyl chlorides bearing a 4-cyano substituent undergo a distinct 'sticky' dissociative electron transfer mechanism upon electrochemical reduction, forming a radical/anion cluster before decomposition. In contrast, analogs with substituents such as MeO, Me, H, Cl, and F follow a classical concerted dissociative electron transfer. This mechanistic divergence, confirmed by kinetic studies and quantum chemical calculations, is attributed to strong electron-withdrawing effects [1].

Reduction mechanism
Class-level inference
Sticky dissociative (4-cyano) vs classical (non-cyano)
Cyano group imparts unique radical-anion cluster formation; may enable different C-S functionalizations.
No direct kinetic data for this exact compound. Source: journal abstract.
Electrochemistry Reduction Mechanism Structure-Activity Relationship

High-Value Application Scenarios for 4-Cyano-3-propoxybenzenesulfonyl chloride Based on Quantitative Differentiation


Precise Building Block for Medicinal Chemistry SAR Exploration of Alkoxy-Chain Lipophilicity

In structure-activity relationship (SAR) campaigns aiming to optimize lipophilicity (logP) and membrane permeability of sulfonamide or sulfonate ester lead compounds, 4-Cyano-3-propoxybenzenesulfonyl chloride provides a specific, quantifiable increase in alkyl chain length compared to the ethoxy and methoxy analogs. The higher boiling point (411.8 °C vs 402.8 °C) and distinct molecular weight (259.71 g/mol) allow for unambiguous process monitoring .

Process Chemistry Scale-Up Requiring Predictable Physicochemical Handling Properties

The predicted lower density (1.39 g/cm³ vs 1.5 g/cm³ for the non-alkoxy analog) may influence mixing and phase separation behavior in batch reactors. For processes where distillation or solvent swap is required, the higher boiling point necessitates adjusted temperature setpoints, directly informed by the 9 °C difference to the ethoxy congener. These predictable variations justify selecting the exact propoxy compound for process development over a more accessible analog [Section 3 Evidence].

Electrochemically Mediated Synthesis Using 4-Cyano-Substituted Sulfonyl Chlorides

For research into electrosynthetic methods that exploit the unique 'sticky' dissociative electron transfer mechanism of 4-cyanobenzenesulfonyl derivatives, this compound serves as a model substrate. Unlike analogs lacking the cyano group, the radical-anion cluster formation may enable specific C-S bond functionalizations unattainable under classical reduction pathways . The 3-propoxy group provides an additional handle to study how electron-donating substituents modulate this unique behavior.

Quality Control and Identity Verification in Multi-Compound Libraries

The compound's exact mass and the 28.05 Da difference from the methoxy analog serve as a definitive quality control marker. In high-throughput purification and characterization of sulfonamide libraries where several alkoxy variants are produced in parallel, LC-MS analysis can immediately distinguish the propoxy product from the methoxy or ethoxy byproducts or starting materials, preventing cross-contamination and ensuring the integrity of biological assay data .

Application
Selection Property
Validation Focus
MedChem SAR lipophilicity exploration
Predictable propoxy chain increment
Verify logP shift relative to ethoxy/methoxy series
Process chemistry scale-up
Predicted boiling point and density differences
Confirm distillation parameters and phase behavior
Electrosynthetic method development
4-cyano-substituted arene sulfonyl chloride
Assess sticky dissociative reduction pathway utility
Multi-compound library QC
Distinct molecular weight (+28 Da vs methoxy)
LC-MS differentiation from alkoxy analogs
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